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Abstract
Semax (Met-Glu-His-Phe-Pro-Gly-Pro) is a synthetic heptapeptide analogue of the

adrenocorticotropic hormone (ACTH) fragment, ACTH(4-10). Developed in the 1980s at the

Institute of Molecular Genetics of the Russian Academy of Sciences, it represents a significant

achievement in Soviet-era peptide research.[1][2][3] This technical guide delineates the

discovery, history, and development of Semax, presenting a comprehensive overview of its

preclinical and clinical evaluation. It details the experimental protocols employed in key studies,

summarizes quantitative data in structured tables, and provides visualizations of its signaling

pathways and experimental workflows. This document is intended to serve as a core resource

for researchers, scientists, and professionals in the field of drug development, offering a deep

dive into the scientific foundations of this unique neuroprotective and nootropic agent.

Discovery and Historical Context
The development of Semax is rooted in the broader history of peptide research in the former

Soviet Union, which saw significant investment in the development of novel pharmaceuticals

with applications in both military and civilian medicine.[3][4] The initial impetus for this line of

research came from the observation that ACTH and its fragments possessed neurotrophic

effects independent of their hormonal activity.[1]
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In the late 1970s and early 1980s, a research team at the Institute of Molecular Genetics of the

Russian Academy of Sciences embarked on a program to create a stable and potent nootropic

peptide based on the ACTH(4-10) fragment.[1][3] The primary challenge was the rapid

degradation of the native peptide in the body. The breakthrough came with the addition of a

Pro-Gly-Pro tripeptide sequence to the C-terminus of the ACTH(4-7) fragment, which

significantly enhanced its metabolic stability.[5] This novel compound, Met-Glu-His-Phe-Pro-

Gly-Pro, was named Semax.

Preclinical experiments in animals were conducted throughout the 1980s and early 1990s, with

Phase I clinical trials commencing between 1990 and 1994, followed by Phase II trials from

1994 to 1996. Subsequently, Semax was approved for medical use in the Russian Federation

and is included in the Russian List of Vital & Essential Drugs.[6]

Chemical and Physical Properties
Property Value

Chemical Formula C37H51N9O10S

Molar Mass 813.92 g/mol

Amino Acid Sequence Met-Glu-His-Phe-Pro-Gly-Pro

Appearance White lyophilized powder

Solubility Soluble in sterile water

Preclinical Research: Mechanism of Action and
Efficacy
Semax has been the subject of extensive preclinical research, primarily in rodent models, to

elucidate its mechanism of action and evaluate its neuroprotective and nootropic effects.

Modulation of Neurotrophic Factor Systems
A primary mechanism of Semax's action is its ability to upregulate the expression of brain-

derived neurotrophic factor (BDNF) and its signaling receptor, tropomyosin receptor kinase B

(TrkB).[7][8]
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Table 1: Effects of Semax on BDNF and TrkB in the Rat Hippocampus[7][8]

Parameter Fold Increase Time Point

BDNF Protein Levels 1.4 3 hours

TrkB Tyrosine Phosphorylation 1.6 3 hours

Exon III BDNF mRNA Levels 3.0 3 hours

TrkB mRNA Levels 2.0 3 hours

Click to download full resolution via product page

Effects on Monoaminergic Systems
Semax has been shown to modulate the dopaminergic and serotonergic systems in the brain.

While it does not directly increase dopamine levels, it potentiates the effects of D-amphetamine

on dopamine release.[2] It does, however, significantly increase the levels of the serotonin

metabolite 5-hydroxyindoleacetic acid (5-HIAA), suggesting an increased turnover of serotonin.

[2][9][10]

Table 2: Effects of Semax on Serotonin Metabolism in Rodents[2]

Parameter Percentage Increase Time Point

Striatal 5-HIAA Tissue Content +25% 2 hours

Extracellular Striatal 5-HIAA up to 180% 1-4 hours

Click to download full resolution via product page

Neuroprotection in Ischemic Stroke Models
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A significant body of preclinical evidence supports the neuroprotective effects of Semax in

models of cerebral ischemia.

Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats[11][12]

Animal Model: Male Wistar rats are typically used.

Anesthesia: Anesthesia is induced via intraperitoneal injection of a suitable anesthetic agent.

Surgical Procedure: A craniotomy is performed to expose the middle cerebral artery (MCA).

The distal segment of the MCA is then permanently occluded using electrocoagulation.

Drug Administration: Semax is administered intraperitoneally at various time points post-

occlusion.

Tissue Collection and Analysis: Animals are euthanized at different time points (e.g., 3, 24,

and 72 hours) after pMCAO. Brain tissue from the ischemic cortex is collected for molecular

and histological analysis, including gene expression studies.[11]

Table 3: Effects of Semax on Gene Expression in Rat Brain 3 Days After pMCAO[13]

Gene Fold Change Function

Csf3 ≥10 Neuroprotective, regulatory

Artn ≥10 Neuroprotective, regulatory

Il1b ≥10 Cytokine, neuroprotective

Il6 ≥10 Cytokine, neuroprotective
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Clinical Research: Therapeutic Applications
Semax has been investigated in clinical trials for a range of conditions, primarily in Russia and

Eastern Europe.
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Ischemic Stroke
Clinical studies have evaluated the efficacy of Semax in patients recovering from ischemic

stroke.[14]

Clinical Trial Protocol: Ischemic Stroke Rehabilitation[14]

Participants: 110 patients after ischemic stroke.

Treatment Groups: Patients were divided into early (89±9 days post-stroke) and late (214±22

days post-stroke) rehabilitation groups, with subgroups receiving Semax.

Dosage and Administration: 6000 mcg/day of Semax administered intranasally for 10 days,

with two courses separated by a 20-day interval.

Outcome Measures: Plasma BDNF levels, motor performance (British Medical Research

Council scale), and functional independence (Barthel index).

Key Findings: Administration of Semax, regardless of the timing of rehabilitation, led to a rapid

and sustained increase in plasma BDNF levels.[14] This was associated with accelerated

functional recovery and improved motor performance.[14]

Optic Nerve Disease
Semax has also been studied for its therapeutic potential in various optic nerve diseases.[15]

[16][17][18]

Clinical Trial Protocol: Optic Nerve Disease[15][18]

Participants: Patients with vascular, toxic-allergic, and inflammatory diseases of the optic

nerve, and partial optic nerve atrophy.

Treatment Groups:

Group 1: Intranasal administration of Semax as nasal drops.

Group 2: Endonasal electrophoresis of Semax.
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Group 3: Control (basic neurotrophic and anti-inflammatory therapy).

Dosage:

Intranasal drops: 600-1200 μ g/day for 8-10 days.[18]

Endonasal electrophoresis: 400-600 μ g/day for 8-10 days.[18]

Outcome Measures: Visual acuity, visual field, electric sensitivity and conductivity of the optic

nerve, and color vision.

Key Findings: The addition of Semax to standard therapy resulted in a more favorable intensity

and rate of recovery of visual functions.[15][18] In one study, endonasal electrophoresis of

Semax led to an extension of the visual field by an average of 93.1 total degrees in 83.3% of

treated eyes.[18]

Cognitive Enhancement in Healthy Individuals
Studies in healthy volunteers have suggested that Semax possesses nootropic properties.

Intranasal administration of 0.25-1.0 mg of Semax was shown to have a long-term (20-24

hours) beneficial effect on the work efficiency of operators.[19]

Conclusion
The development of Semax represents a notable chapter in the history of peptide-based

therapeutics. Originating from fundamental research into the non-hormonal actions of ACTH

fragments, its synthesis and subsequent preclinical and clinical evaluation have established it

as a compound with significant neuroprotective and nootropic potential. Its multifaceted

mechanism of action, encompassing the modulation of neurotrophic factor systems and

monoaminergic pathways, provides a strong rationale for its observed therapeutic effects in

conditions such as ischemic stroke and optic nerve disease. The detailed experimental

protocols and quantitative data presented in this guide offer a solid foundation for further

research and development of Semax and related peptide-based neurotherapeutics.
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To cite this document: BenchChem. [The Genesis of a Nootropic Peptide: A Technical History
of Semax Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619656#discovery-and-history-of-semax-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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